![molecular formula C21H27N5O3 B5511439 4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B5511439.png)
4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]benzamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]benzamide" often involves multi-step chemical reactions including piperidine derivatives. These processes can include the introduction of various functional groups to the piperidine nucleus, as seen in the creation of benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, demonstrating the complexity and specificity required in chemical synthesis (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular structure of piperidine-based compounds plays a significant role in their chemical behavior and interactions. Crystal structure studies, such as those performed on related cyclopropyl-piperidinyl derivatives, provide insights into the spatial arrangement of atoms and the conformation of the molecular framework. These studies are essential for understanding the molecular basis of the compound's reactivity and properties (Thimmegowda et al., 2009).
Chemical Reactions and Properties
Piperidine derivatives, including our compound of interest, are involved in various chemical reactions, contributing to their diverse chemical properties. These reactions can include substitutions, eliminations, and additions, which are fundamental for modifying the compound's structure and enhancing its chemical profile (Bi, 2014; Bi, 2015).
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and crystal structure, are directly influenced by its molecular structure. Studies on similar compounds can provide valuable information on how structural elements like the cyclopropyl group or the piperidinyl moiety affect these physical properties (Pokhodylo et al., 2021).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other molecules, are critical for understanding the compound's behavior under different chemical environments. For example, the presence of a piperidinyl group can significantly influence the compound’s chemical stability and reactivity, as shown in various synthesis and reactivity studies of piperidine-based compounds (Desai & Chikhalia, 2005).
properties
IUPAC Name |
4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[2-(2-methyl-1,2,4-triazol-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-25-19(23-14-24-25)8-11-22-20(27)15-4-6-17(7-5-15)29-18-9-12-26(13-10-18)21(28)16-2-3-16/h4-7,14,16,18H,2-3,8-13H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGXEDCMUVZZLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CCNC(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]benzamide |
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